Hydrogen-Bond Acceptor Capacity: Pyrazinyl vs. Pyridinyl and Thiophenyl Analogs
The target compound carries a pyrazin‑2‑yl substituent that provides two aromatic nitrogen atoms (positions 1 and 4) capable of acting as hydrogen‑bond acceptors. In contrast, the pyridin‑4‑yl analog (CAS 2034354‑12‑4) offers only one pyridine nitrogen, while the thiophen‑3‑yl analog (CAS 2034451‑92‑6) contains no nitrogen acceptor in the five‑membered ring . This difference is critical for kinase‑hinge recognition: molecular docking studies on related quinoxaline‑pyrazole hybrids indicate that the pyrazine nitrogen atoms form hydrogen bonds with backbone amides in the ATP‑binding cleft, a feature that stabilizes the inhibitor–enzyme complex . Reducing the number of H‑bond acceptors at this position can weaken hinge binding and may shift selectivity among kinase family members.
| Evidence Dimension | Number of hydrogen‑bond acceptor nitrogen atoms in the 5‑membered heterocycle at the pyrazole 3‑position |
|---|---|
| Target Compound Data | 2 (pyrazin‑2‑yl: N1 and N4 of pyrazine ring); HBA = 7 total, tPSA = 90 Ų [1] |
| Comparator Or Baseline | Pyridin‑4‑yl analog: 1 H‑bond acceptor N; Thiophen‑3‑yl analog: 0 H‑bond acceptor N |
| Quantified Difference | Target compound has 1–2 additional H‑bond acceptor nitrogen atoms compared with pyridin‑4‑yl and thiophen‑3‑yl analogs |
| Conditions | In silico molecular docking to kinase ATP‑binding sites; calculated from 2D structure |
Why This Matters
Kinase inhibitor design relies on hinge‑region hydrogen bonds for potency and selectivity; the additional acceptor nitrogen in the pyrazin‑2‑yl group may confer distinct kinase‑binding profiles relative to analogs with fewer acceptor sites.
- [1] ZINC20 Database. Entry ZINC000120059887 for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide. https://zinc20.docking.org/substances/ZINC000120059887/ (accessed 2026-05-04). View Source
